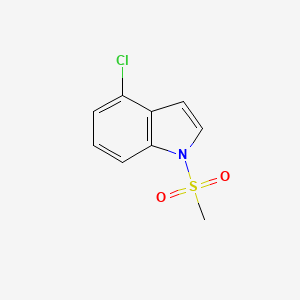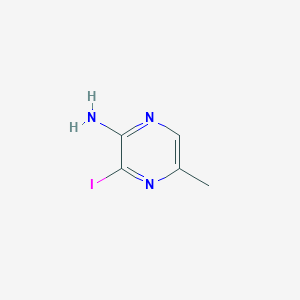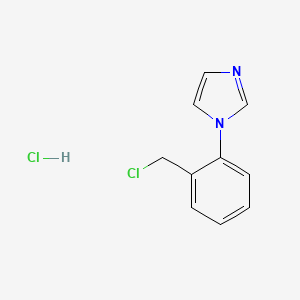
1-(5-Bromo-4-chloropyridin-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-4-chloropyridin-2-yl)ethanone is a chemical compound with the molecular formula C7H5BrClNO and a molecular weight of 234.48 g/mol . This compound is characterized by the presence of a bromine and chlorine atom attached to a pyridine ring, making it a valuable building block in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-4-chloropyridin-2-yl)ethanone typically involves the bromination and chlorination of pyridine derivatives. One common method includes the reaction of 2-acetylpyridine with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile, followed by purification through recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Bromo-4-chloropyridin-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (palladium, copper).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).
Major Products:
- Substitution reactions yield various substituted pyridine derivatives.
- Reduction reactions produce alcohols.
- Oxidation reactions result in carboxylic acids or other oxidized products .
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-4-chloropyridin-2-yl)ethanone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-4-chloropyridin-2-yl)ethanone is primarily related to its ability to interact with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes, making it a valuable tool in drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
- 1-(5-Bromo-2-chloropyridin-4-yl)ethanone
- 1-(5-Bromo-2-chloropyridin-3-yl)ethanone
- 1-(5-Bromo-4-chloropyridin-3-yl)ethanone
Uniqueness: 1-(5-Bromo-4-chloropyridin-2-yl)ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This compound’s unique structure allows for selective interactions with molecular targets, making it a valuable intermediate in the synthesis of specialized bioactive molecules .
Eigenschaften
Molekularformel |
C7H5BrClNO |
|---|---|
Molekulargewicht |
234.48 g/mol |
IUPAC-Name |
1-(5-bromo-4-chloropyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H5BrClNO/c1-4(11)7-2-6(9)5(8)3-10-7/h2-3H,1H3 |
InChI-Schlüssel |
OKFINHJCZLVQCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NC=C(C(=C1)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(4Z)-2-methyl-4-[(2-nitrophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B11874881.png)


![3-Phenyl-1,4-diazaspiro[4.5]decan-2-one](/img/structure/B11874900.png)




![2-Chloropyrimido[2,1-a]isoquinolin-4-one](/img/structure/B11874936.png)
